molecular formula C6H12O5 B3280972 (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal CAS No. 72561-26-3

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal

Cat. No.: B3280972
CAS No.: 72561-26-3
M. Wt: 166.15 g/mol
InChI Key: VRYALKFFQXWPIH-GVQCHKFTSA-N
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Description

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. The specific stereochemistry of this compound is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal can be achieved through several methods. One common approach involves the selective oxidation of the corresponding hexose sugar. This process typically employs mild oxidizing agents such as bromine water or nitric acid under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological methods, such as the fermentation of specific microorganisms that can produce the compound as a metabolic intermediate. Alternatively, chemical synthesis routes using flow microreactor systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with molecular targets such as proteins and nucleic acids, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This stereoisomerism can significantly influence the compound’s interaction with enzymes and receptors, making it a valuable molecule for targeted research and applications .

Properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy(114C)hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-GVQCHKFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([14CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Reactant of Route 2
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Reactant of Route 3
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Reactant of Route 4
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Reactant of Route 5
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Reactant of Route 6
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal

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